Vinyl perfluorononanoate can be synthesized through several methods, with one common approach involving the reaction of perfluorononanoic acid with vinyl alcohol. The synthesis typically requires specific conditions to ensure the formation of the desired vinyl ester:
Alternative synthesis routes may involve fluorination techniques or polymerization methods that incorporate vinyl groups into fluorinated chains, enhancing the versatility of this compound in various applications .
The molecular structure of vinyl perfluorononanoate features a vinyl group () attached to a perfluorinated carbon chain. The structure can be represented as follows:
The presence of fluorine atoms in the carbon chain significantly influences its chemical behavior, making it resistant to thermal and chemical degradation. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .
Vinyl perfluorononanoate participates in various chemical reactions typical for vinyl esters. Notable reactions include:
These reactions highlight its utility in creating complex fluorinated materials with tailored functionalities .
The mechanism of action for vinyl perfluorononanoate primarily revolves around its ability to form strong bonds with substrates due to its unique molecular structure. Upon application, the vinyl group can undergo polymerization or cross-linking, resulting in a durable film that exhibits excellent water and oil repellency.
This mechanism is crucial for applications in coatings where durability and resistance are paramount .
Vinyl perfluorononanoate exhibits several distinctive physical and chemical properties:
These properties make it suitable for use in harsh environments where conventional materials may fail .
Vinyl perfluorononanoate finds extensive applications across various fields:
The versatility of vinyl perfluorononanoate makes it a valuable compound in modern material science, particularly where performance under extreme conditions is necessary .
The synthesis of long-chain perfluoroalkyl esters like vinyl perfluorononanoate (C8F17COOCH=CH2) emerged from systematic advances in fluorination chemistry. Early methods relied on electrochemical fluorination (ECF), where hydrocarbon precursors underwent direct fluorination in anhydrous hydrogen fluoride. This process, while scalable, often yielded branched isomers and incomplete fluorination, compromising ester purity [1]. By the 1980s, telomerization became the industrial gold standard: tetrafluoroethylene (TFE) reacted with perfluoroalkyl iodides (e.g., C8F17I) under radical initiation, followed by oxidation to form perfluorononanoic acid. Subsequent esterification with vinyl alcohol or transesterification with vinyl acetate produced vinyl perfluorononanoate with >98% linearity [3]. Catalyst innovations were pivotal; zinc or copper catalysts enabled efficient dehydrohalogenation of precursors like 1,1,2-trihalo-3-perfluorononanoate ethers, minimizing byproducts [3].
Table 1: Key Synthesis Methods for Long-Chain Perfluoroalkyl Esters
Method | Reagents | Catalyst | Purity | Limitations |
---|---|---|---|---|
Electrochemical | HF, electricity | None | 60-70% | Branched isomers, low yield |
Telomerization | TFE, C8F17I, oxidant | Peroxide initiator | >95% | Requires iodide purification |
Dehydrohalogenation | Halogenated ether precursors | Zn/Cu | >98% | Sensitive to moisture |
Vinyl perfluorononanoate served as a critical comonomer in modifying fluoropolymer properties. Patents from the 1980s–2000s (e.g., US4536352A) detail its incorporation into copolymers with tetrafluoroethylene (TFE) to enhance melt-processability and reduce crystallinity. The ester’s vinyl group enabled radical copolymerization at high pressures (10–30 MPa), while its perfluorononanoate side chain imparted hydrophobicity and dielectric stability [1] [3]. In cation-exchange membranes, hydrolysis of these esters generated sulfonic or carboxylic acid groups (–SO3H/–COOH), crucial for proton conductivity in fuel cells. EP0699176B1 further optimized this by using vinyl perfluorononanoate-derived monomers to create membranes with controlled ion-exchange capacity (0.5–1.5 meq/g) [1] [3]. Manufacturing scaled through continuous flow reactors, where precise temperature control (70–120°C) prevented premature polymerization.
Internal industry documents reveal early recognition of PFAS persistence:
Phaseouts of long-chain PFAS like vinyl perfluorononanoate accelerated post-2000, driven by:
Table 2: Regulatory Timeline and Industry Shifts
Year | Regulatory Action | Industry Response |
---|---|---|
2000 | 3M voluntarily phases out PFOS/PFOA | Invests in perfluorobutanesulfonic acid (PFBS) |
2006 | EU restricts PFOA in products | GenX (HFPO-DA) adopted as substitute |
2015 | U.S. EPA PFOA Stewardship Program | Major manufacturers eliminate long-chain PFAS |
The shift faced hurdles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7